molecular formula C17H18O B1360492 3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE CAS No. 158511-72-9

3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE

Cat. No.: B1360492
CAS No.: 158511-72-9
M. Wt: 238.32 g/mol
InChI Key: VMAQVBNCVJRMAV-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Chemical Synthesis

In the field of organic chemistry, ketones are fundamental functional groups characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Propiophenones are a subclass of aromatic ketones where the carbonyl carbon is attached to a phenyl group and an ethyl group. nih.gov The specific compound, 3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE, is a substituted propiophenone (B1677668), featuring two methyl groups on one of the phenyl rings and an additional phenyl group on the ethyl chain.

The synthesis of such ketones is a cornerstone of organic chemistry. A primary and historically significant method for preparing aromatic ketones is the Friedel-Crafts acylation. wikipedia.orgwikipedia.org This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. alfa-chemistry.comgoogle.com For this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-phenylpropanoyl chloride.

Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and fragrances. manavchem.com4-methylpropiophenone.com They serve as building blocks for constructing more complex molecular frameworks.

Historical Perspective of Related Ketone and Propionyl Systems

The study of ketones dates back to the early days of organic chemistry. The Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, revolutionized the synthesis of aromatic ketones and alkylarenes. wikipedia.org This reaction provided a straightforward method to form carbon-carbon bonds with aromatic rings, a process that remains fundamental in both academic and industrial chemistry.

Over the years, numerous modifications and improvements to the Friedel-Crafts reaction have been developed to enhance its efficiency, selectivity, and environmental compatibility. Research into various substituted propiophenones has been driven by the quest for new compounds with specific electronic and steric properties. These derivatives are often used to probe reaction mechanisms or as precursors for biologically active molecules. For instance, substituted propiophenones are key intermediates in the synthesis of certain central nervous system drugs and other pharmaceuticals. manavchem.com

Rationale for Investigating this compound

The rationale for investigating a specific molecule like this compound stems from its unique structural characteristics. The presence and position of the dimethyl groups on the phenyl ring influence the electronic properties of the aromatic system. These methyl groups are electron-donating, which can affect the reactivity of the ketone and the aromatic ring.

The additional phenyl group on the ethyl chain introduces further complexity and potential for interesting chemical transformations. This diaryl ketone structure is a motif found in various compounds of interest. Academic inquiry into this molecule could aim to understand how these specific substitutions affect its physical properties, such as its absorption of light, and its chemical reactivity. Furthermore, it could serve as a model compound for developing new synthetic methods or for studying the structure-activity relationships of related compounds.

Scope and Objectives of Academic Inquiry for this compound

A focused academic investigation of this compound would likely encompass several key objectives:

Synthesis and Optimization: Developing an efficient and high-yielding synthesis of the compound, likely via a modified Friedel-Crafts acylation or other modern cross-coupling methodologies. This would involve screening different catalysts, solvents, and reaction conditions.

Spectroscopic and Structural Characterization: Thoroughly characterizing the molecule using a suite of analytical techniques. This would provide valuable data on the compound's structure and electronic properties.

Exploration of Reactivity: Investigating the chemical reactivity of the ketone functional group and the aromatic rings. This could include reactions such as reduction of the ketone, electrophilic substitution on the aromatic rings, and reactions at the alpha-carbon of the ketone.

Potential Applications: Exploring the potential of this compound as a building block for the synthesis of more complex molecules, such as novel polymers, dyes, or compounds with potential biological activity.

Table 1: Predicted Spectroscopic Data for this compound

Technique Key Feature Predicted Chemical Shift / Wavenumber Rationale
¹H NMRAromatic Protonsδ 7.0-8.0 ppmProtons on the two different phenyl rings will appear in this region.
¹H NMRMethylene (B1212753) Protons (-CH₂-)δ 3.0-3.5 ppmProtons adjacent to the carbonyl group and the phenyl group will be deshielded.
¹H NMRMethyl Protons (-CH₃)δ 2.2-2.5 ppmProtons of the two methyl groups on the aromatic ring.
¹³C NMRCarbonyl Carbon (C=O)δ 190-200 ppmAromatic ketone carbonyl carbons typically appear in this downfield region. libretexts.orgopenstax.org
¹³C NMRAromatic Carbonsδ 125-145 ppmCarbons of the two phenyl rings.
IR SpectroscopyCarbonyl Stretch (C=O)1685-1690 cm⁻¹Typical for an aromatic ketone where the carbonyl is conjugated with the phenyl ring. libretexts.orgpressbooks.pub

Table 2: Comparison of Related Propiophenone Structures

Compound Name Structure Key Structural Difference from this compound
PropiophenoneC₉H₁₀OUnsubstituted parent compound.
4'-MethylpropiophenoneC₁₀H₁₂OLacks the 3'-methyl group and the 3-phenyl group.
3-PhenylpropiophenoneC₁₅H₁₄OLacks the 3',4'-dimethyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-10-16(12-14(13)2)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQVBNCVJRMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643979
Record name 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158511-72-9
Record name 1-(3,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 ,4 Dimethyl 3 Phenylpropiophenone

Retrosynthetic Analysis of 3',4'-Dimethyl-3-phenylpropiophenone

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com The retrosynthesis of this compound (I) begins with the disconnection of the acyl group from the aromatic ring, a common strategy for aryl ketones. This leads to two primary synthons: a 3,4-dimethylphenyl cation (II) and a 3-phenylpropanoyl anion (III).

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of this compound.

The synthetic equivalents of these synthons are 1,2-dimethylbenzene (o-xylene) and 3-phenylpropionyl chloride or 3-phenylpropanoic acid, respectively. This disconnection immediately suggests a Friedel-Crafts acylation as a primary synthetic strategy. youtube.com

Classical Approaches to Propiophenone (B1677668) Skeleton Synthesis

The propiophenone skeleton is a common motif in organic chemistry, and its synthesis has been well-established through various classical methods. One of the most prominent is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. mt.com This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.org

For the synthesis of the parent propiophenone, benzene (B151609) is acylated with propionyl chloride. This method, however, has limitations, including the potential for polyalkylation and the requirement for stoichiometric amounts of the catalyst, which can generate significant waste. chemistrysteps.com

Advanced Catalytic Routes for this compound Production

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic methods for the production of propiophenone derivatives. These advanced routes often utilize transition metal catalysts or solid acid catalysts to overcome the limitations of classical methods.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation remains a cornerstone for the synthesis of this compound. The reaction involves the acylation of 1,2-dimethylbenzene (o-xylene) with 3-phenylpropionyl chloride. The methyl groups on the o-xylene (B151617) ring are activating and direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the primary product is expected to be this compound.

The choice of Lewis acid catalyst is crucial for the success of this reaction. While aluminum chloride is a common choice, other Lewis acids such as iron(III) chloride (FeCl₃) or solid acid catalysts like zeolites can also be employed to improve selectivity and reduce environmental impact. rsc.org For instance, iron oxide supported on HY zeolite has been shown to be an efficient catalyst for the acylation of m-xylene (B151644) with benzoyl chloride, achieving high conversion and selectivity. rsc.org

Table 1: Potential Catalysts and Conditions for Friedel-Crafts Acylation of o-Xylene

CatalystSolventTemperature (°C)Potential Advantages
AlCl₃Dichloromethane0 - rtHigh reactivity
FeCl₃Nitrobenzene25 - 100Milder than AlCl₃
Zeolite H-BEAToluene100 - 150Reusable, environmentally friendly
Iron oxide/HY zeoliteNo solvent110High selectivity, reusable catalyst rsc.org

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions offer an alternative approach to the synthesis of aryl ketones. researchgate.net While not as direct as Friedel-Crafts acylation for this specific target, methods such as Suzuki or Heck couplings could be adapted. For instance, a palladium-catalyzed carbonylative coupling of an appropriate arylboronic acid with 3-phenylpropionyl chloride could potentially yield the desired product. These methods often offer greater functional group tolerance and milder reaction conditions compared to traditional Friedel-Crafts reactions. nih.gov

Stereoselective Synthesis Approaches (if applicable to derivatives)

While this compound itself is achiral, stereoselective synthesis would become relevant for derivatives containing a chiral center. For instance, if the propiophenone were to be further functionalized at the α- or β-position of the keto group, enantioselective methods could be employed to control the stereochemistry of the resulting product. This could involve the use of chiral catalysts or auxiliaries.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters to consider include:

Catalyst Choice and Loading: The type and amount of catalyst can significantly influence the reaction rate and selectivity. For Friedel-Crafts reactions, the Lewis acidity of the catalyst must be carefully chosen to match the reactivity of the substrates.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Common solvents for Friedel-Crafts reactions include dichloromethane, nitrobenzene, and carbon disulfide.

Temperature: The reaction temperature can impact the rate of reaction and the formation of byproducts. Lower temperatures are often favored to improve selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize degradation.

Table 2: Key Parameters for Optimization

ParameterEffect on ReactionTypical Range
Catalyst LoadingAffects reaction rate and cost-effectiveness1-10 mol% (for catalytic reactions)
Reactant RatioCan influence selectivity and conversion1:1 to 1:1.5 (Aromatic:Acylating agent)
TemperatureInfluences reaction rate and byproduct formation0 °C to 150 °C
Solvent PolarityAffects solubility and reaction kineticsVaries depending on the reaction

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve a high yield of the desired product with minimal formation of isomers and other impurities.

Scalability and Sustainable Synthetic Strategies for this compound

The industrial production of specialized chemical compounds like this compound requires synthetic routes that are not only high-yielding but also economically viable, safe, and environmentally sustainable. Key strategies to achieve these goals include enhancing classical synthetic methods like the Friedel-Crafts acylation and Grignard reactions through catalysis and process engineering, as well as developing multi-step routes that employ green oxidizing agents.

The Friedel-Crafts acylation is a primary method for synthesizing aryl ketones. The direct synthesis of this compound via this method would involve the reaction of 1,2-dimethylbenzene (o-xylene) with 3-phenylpropionyl chloride.

Traditional Method: Traditionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov While effective, this approach presents significant scalability and sustainability challenges, including corrosive reaction conditions and the generation of large volumes of acidic waste during workup. google.com

Sustainable Alternatives: Modern approaches focus on minimizing waste by using catalytic quantities of the acid. Strong Brønsted acids or more robust Lewis acids can be employed in smaller amounts to drive the reaction efficiently. mdpi.comnih.gov The use of non-conventional energy sources, such as microwave irradiation, has also been shown to accelerate intramolecular Friedel-Crafts acylations, suggesting a potential avenue for improving energy efficiency in intermolecular variants. researchgate.net

Table 1: Comparison of Traditional and Sustainable Friedel-Crafts Acylation Approaches
ParameterTraditional ApproachSustainable Approach
CatalystAluminum Chloride (AlCl₃)Strong Brønsted acids (e.g., TfOH), reusable solid acids
Stoichiometry>1 equivalentCatalytic (sub-stoichiometric)
SolventChlorinated solvents (e.g., Dichloromethane)Greener solvents or solvent-free conditions
Waste GenerationHigh (acidic aqueous waste)Low (catalyst can be recycled)

An alternative strategy involves the use of Grignard reagents for carbon-carbon bond formation. A plausible route for this compound is the reaction of a 3,4-dimethylphenylmagnesium halide with a suitable 3-phenylpropanoyl electrophile, such as 3-phenylpropionitrile (B121915) or an activated amide. acs.orgncl.res.in

Batch vs. Continuous Flow Processing: While traditionally performed in batch reactors, Grignard reactions can be exothermic and difficult to control on a large scale. Continuous flow technology offers a scalable and safer alternative. In a flow process, small amounts of reagents are continuously mixed and reacted in a microreactor or a series of continuously stirred tank reactors (CSTRs). This method provides superior temperature control, reduces the risks associated with accumulation of hazardous intermediates, and can significantly shorten reaction times while increasing yield. ncl.res.in For instance, the synthesis of 3-methoxypropiophenone, a related intermediate, saw yields increase from 50% in an optimized batch process to 84% in a continuous flow system. ncl.res.in

Table 2: Comparison of Batch and Continuous Flow Grignard Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
Process ControlDifficult temperature and mixing controlPrecise control over temperature, pressure, and residence time
SafetyRisk of thermal runawayInherently safer due to small reaction volumes
ScalabilityChallenging scale-upEasily scalable by extending operation time ("scaling-out")
Reported Yield (Analog)~50% ncl.res.in>80% ncl.res.in

A multi-step, yet potentially very green, approach involves the synthesis of the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)-3-phenylpropan-1-ol, followed by its selective oxidation to the ketone.

Synthesis of the Alcohol Precursor: The alcohol can be prepared via a Grignard reaction between 3,4-dimethylbenzaldehyde (B1206508) and benzylmagnesium chloride.

Sustainable Oxidation: The key to this strategy's sustainability lies in the oxidation step. Traditional methods often use stoichiometric, chromium-based oxidants, which are toxic and environmentally harmful. A greener alternative utilizes molecular oxygen from the air as the terminal oxidant, with the help of a catalytic system. A process developed for the synthesis of 3'-methylpropiophenone (B1582660) employs a composite catalyst system in water, consisting of nitroxide radicals, an inorganic bromide, and a nitrite. google.com This system facilitates the aerobic oxidation of the alcohol to the ketone with high selectivity and yield (>90%), and the aqueous catalyst phase can be recycled. google.com This approach is safe, environmentally friendly, and well-suited for industrial production. google.com

Table 3: Components of a Sustainable Catalytic Oxidation System (based on an analogous synthesis google.com)
ComponentFunctionExample
SubstrateAlcohol to be oxidized1-(3,4-dimethylphenyl)-3-phenylpropan-1-ol
OxidantTerminal oxidizing agentOxygen (O₂)
Primary CatalystFacilitates oxidationNitroxide free radical (e.g., TEMPO derivative)
Co-Catalyst 1Part of the catalytic cycleInorganic bromide (e.g., Sodium Bromide)
Co-Catalyst 2Part of the catalytic cycleNitrite salt (e.g., Isoamyl Nitrite)
SolventReaction mediumWater

Chemical Reactivity and Mechanistic Studies of 3 ,4 Dimethyl 3 Phenylpropiophenone

Nucleophilic and Electrophilic Reactions of the Ketone Functionality

The chemical behavior of 3',4'-Dimethyl-3-phenylpropiophenone is significantly influenced by its ketone functional group. The carbonyl group (C=O) is characterized by a polarized double bond, where the oxygen atom is more electronegative than the carbon atom. This polarity renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles, and the oxygen atom nucleophilic and basic.

Nucleophilic Addition: The primary reaction of the ketone functionality is nucleophilic addition. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Key examples of nucleophilic addition reactions applicable to this compound include:

Reduction by Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the hydride ion (H⁻). umn.edumasterorganicchemistry.com The hydride ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate by a protic solvent (like ethanol (B145695) or water) yields the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)-3-phenylpropan-1-ol. umn.edustudylib.net NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a more potent reducing agent. umn.edu

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that add to the carbonyl carbon. For instance, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce a tertiary alcohol.

Electrophilic Reactions: The lone pairs of electrons on the carbonyl oxygen allow it to act as a Lewis base. In the presence of an acid, the oxygen atom can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making the ketone more reactive towards weaker nucleophiles. This acid catalysis is a common feature in many reactions involving ketones.

Table 1: Nucleophilic Addition Reactions of the Ketone Group
Reagent TypeSpecific Reagent(s)Product Type
Hydride DonorsSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary Alcohol
OrganometallicsGrignard Reagents (RMgX), Organolithium Reagents (RLi)Tertiary Alcohol

Reactivity of Aromatic Rings in this compound

The molecule contains two distinct aromatic rings whose reactivity in electrophilic aromatic substitution (EAS) is governed by the attached substituents.

Electrophilic aromatic substitution involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.orgbyjus.com The rate and position of this substitution are dictated by the activating or deactivating nature of the substituents already present on the ring. latech.eduwikipedia.org

3',4'-Dimethylphenyl Ring: This ring is polysubstituted. It has two methyl groups (-CH₃) and an acyl group (-COCH₂CH₂Ph).

Methyl Groups (-CH₃): Alkyl groups are activating and ortho, para-directing. libretexts.orgpressbooks.pub They donate electron density to the ring through an inductive effect, stabilizing the cationic intermediate (arenium ion) formed during the reaction. latech.edu

Acyl Group (-COR): The acyl group is a deactivating, meta-director. latech.edulibretexts.org It withdraws electron density from the ring via both inductive and resonance effects, which destabilizes the arenium ion intermediate. libretexts.org

The directing effects of these groups are combined. The two methyl groups strongly activate the positions ortho and para to them. The acyl group deactivates the entire ring but directs incoming electrophiles to the meta position. The positions ortho to both methyl groups (positions 2' and 5') are the most activated and sterically accessible for substitution. Therefore, electrophilic attack is most likely to occur at the 2' or 5' positions of the 3',4'-dimethylphenyl ring.

3-Phenyl Ring: This ring is attached to a propyl chain and is thus considered a mono-substituted alkylbenzene.

Alkyl Group (-CH₂CH₂COAr): The alkyl chain is a weak activating group and an ortho, para-director. pressbooks.pub It directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Table 2: Directing Effects of Substituents on Aromatic Rings
RingSubstituentEffect on ReactivityDirecting Effect
3',4'-Dimethylphenyl-CH₃ (at 3' and 4')ActivatingOrtho, Para
-COCH₂CH₂PhDeactivatingMeta
3-Phenyl-CH₂CH₂COArWeakly ActivatingOrtho, Para

The methyl groups attached to the 3',4'-dimethylphenyl ring are benzylic. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring. libretexts.org This makes them susceptible to various functionalization reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize benzylic carbons that have at least one hydrogen atom. libretexts.orgwikipedia.orglibretexts.org Treatment of this compound with hot, alkaline KMnO₄ followed by acidification would likely oxidize both methyl groups to carboxylic acid groups, yielding 1-(3,4-dicarboxyphenyl)-3-phenylpropan-1-one.

Free-Radical Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions. For example, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would lead to the bromination of one or both methyl groups, forming benzylic bromides. These bromides are versatile intermediates for further nucleophilic substitution reactions. wikipedia.org

Investigation of Alpha-Proton Acidity and Enolization Chemistry

The carbon atom adjacent to a carbonyl group is known as the α-carbon, and the hydrogens attached to it are α-hydrogens. In this compound, the methylene (B1212753) (-CH₂-) group between the carbonyl and the phenyl-substituted carbon contains two α-hydrogens.

These α-protons are significantly more acidic (pKa ≈ 19-20 for ketones) than protons in alkanes (pKa ≈ 50). masterorganicchemistry.com This increased acidity is due to two main factors:

Inductive Effect: The electron-withdrawing carbonyl group polarizes the α C-H bond, facilitating proton removal.

Resonance Stabilization: The conjugate base formed upon deprotonation, known as an enolate ion, is stabilized by resonance. The negative charge is delocalized between the α-carbon and the electronegative oxygen atom. masterorganicchemistry.com

The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. masterorganicchemistry.com

The presence of acidic α-protons also allows the ketone to exist in equilibrium with its tautomeric form, the enol. This equilibrium, known as keto-enol tautomerism, usually favors the keto form for simple ketones. The tautomerization can be catalyzed by either acid or base. libretexts.org

Redox Transformations of this compound

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (-CH₂-) group.

Reduction to Alcohols: As mentioned in section 3.1, the ketone can be readily reduced to a secondary alcohol, 1-(3,4-dimethylphenyl)-3-phenylpropan-1-ol, using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comstudylib.netrsc.org Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pt, Pd, or Ni) can also achieve this transformation.

Reduction to Hydrocarbons (Deoxygenation): There are two classical methods for the complete reduction of the carbonyl group to a methylene group, yielding 1-(3,4-dimethylphenyl)-3-phenylpropane.

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strong acid. libretexts.orgorgoreview.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. pharmaguideline.comwikipedia.orgalfa-chemistry.com The driving force is the evolution of nitrogen gas. masterorganicchemistry.comyoutube.com This method is complementary to the Clemmensen reduction as it is performed under strongly basic conditions and is suitable for acid-sensitive molecules. alfa-chemistry.comchem-station.com

Table 3: Reduction Reactions of this compound
Reaction TypeReagents and ConditionsProduct
Reduction to Alcohol1. NaBH₄, EtOH or 2. LiAlH₄, then H₃O⁺ or 3. H₂, Pd/C1-(3,4-dimethylphenyl)-3-phenylpropan-1-ol
Deoxygenation to Alkane (Clemmensen)Zn(Hg), conc. HCl, heat1-(3,4-dimethylphenyl)-3-phenylpropane
Deoxygenation to Alkane (Wolff-Kishner)N₂H₄, KOH, diethylene glycol, heat1-(3,4-dimethylphenyl)-3-phenylpropane

Oxidation Reactions and Derived Products

No studies detailing the oxidation of this compound, including the identification and characterization of its oxidation products, are available in the public domain. While general oxidation reactions of ketones are well-established, the specific influence of the 3',4'-dimethylphenyl and 3-phenyl substituents on the reaction pathways and product distribution for this compound has not been investigated.

Rearrangement Reactions and Their Mechanisms

Similarly, there is a lack of published research on the rearrangement reactions of this compound. Plausible rearrangement pathways for β-aryl ketones could include the Willgerodt-Kindler, Schmidt, Beckmann, or Pinacol-type rearrangements under specific conditions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org However, no studies have been found that subject this compound to the necessary reagents (e.g., ammonium (B1175870) polysulfide, hydrazoic acid, or conversion to an oxime followed by acid treatment) to induce and study these transformations. wikipedia.orgwikipedia.orgwikipedia.orgmasterorganicchemistry.com Therefore, no specific rearrangement products or mechanistic details can be reported.

Mechanistic Elucidation of Key Transformations via Kinetic Isotope Effects and Intermediate Trapping

The elucidation of reaction mechanisms through techniques such as kinetic isotope effects and the trapping of reactive intermediates is a cornerstone of physical organic chemistry. These methods provide valuable insights into the rate-determining steps and the nature of transient species in a reaction. However, no such studies have been performed on this compound. There are no reports on the use of deuterated analogues to determine kinetic isotope effects in its potential reactions, nor are there any accounts of experiments designed to trap intermediates like carbocations or radicals that might be formed during its oxidation or rearrangement. csbsju.edunih.gov

Spectroscopic and Advanced Structural Elucidation of 3 ,4 Dimethyl 3 Phenylpropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a molecule like 3',4'-dimethyl-3-phenylpropiophenone, with its distinct aromatic and aliphatic regions, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of its atoms.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS).

The structure contains several key proton environments:

Aromatic Protons: There are two phenyl rings. The monosubstituted phenyl group (from the 3-phenyl moiety) would show signals in the typical aromatic region of ~7.2-7.4 ppm. The 1,2,4-trisubstituted dimethylphenyl group would show three distinct aromatic proton signals, likely appearing further downfield due to the deshielding effect of the adjacent carbonyl group.

Aliphatic Protons: The two methylene (B1212753) groups (-CH₂-) of the propane (B168953) chain form an ethyl bridge between the carbonyl group and the phenyl ring. These would appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the carbonyl (α-CH₂) would be more deshielded (~3.3 ppm) than the one adjacent to the phenyl ring (β-CH₂) (~3.1 ppm).

Methyl Protons: The two methyl groups on the dimethylphenyl ring would appear as sharp singlets in the upfield aromatic region (~2.3-2.4 ppm).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2', H-6' (Phenyl ring)~7.35m-2H
H-3', H-4', H-5' (Phenyl ring)~7.25m-3H
H-2'' (Dimethylphenyl ring)~7.75d~1.81H
H-5'' (Dimethylphenyl ring)~7.73dd~7.8, 1.81H
H-6'' (Dimethylphenyl ring)~7.20d~7.81H
α-CH₂~3.30t~7.52H
β-CH₂~3.10t~7.52H
3''-CH₃~2.35s-3H
4''-CH₃~2.32s-3H

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon (C=O) is typically the most downfield signal, expected around 198-200 ppm. Aromatic carbons resonate in the 120-150 ppm range, while aliphatic carbons appear upfield.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~199.0
C-1' (Quaternary Phenyl)~141.5
C-2', C-6' (Phenyl)~128.6
C-3', C-5' (Phenyl)~128.4
C-4' (Phenyl)~126.2
C-1'' (Quaternary Dimethylphenyl)~134.5
C-2'' (Dimethylphenyl)~129.5
C-3'' (Quaternary Dimethylphenyl)~137.0
C-4'' (Quaternary Dimethylphenyl)~143.0
C-5'' (Dimethylphenyl)~129.0
C-6'' (Dimethylphenyl)~126.8
α-CH₂~40.5
β-CH₂~30.0
3''-CH₃~21.5
4''-CH₃~19.8

2D NMR experiments would be crucial to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the α-CH₂ and β-CH₂ protons, confirming their adjacent positions in the propane chain. Correlations between the aromatic protons on the dimethylphenyl ring would also help in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the proton signal at ~3.30 ppm to the carbon signal at ~40.5 ppm (α-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The α-CH₂ protons showing a correlation to the carbonyl carbon (C=O) and the C-1'' and C-2''/C-6'' carbons of the dimethylphenyl ring.

The β-CH₂ protons correlating to the C-1' and C-2'/C-6' carbons of the phenyl ring.

The methyl protons (3''-CH₃ and 4''-CH₃) showing correlations to the quaternary carbons C-3'' and C-4'' as well as adjacent aromatic carbons, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show through-space correlations between the β-CH₂ protons and the ortho-protons (H-2'/H-6') of the phenyl ring, and between the α-CH₂ protons and the ortho-proton (H-2'') of the dimethylphenyl ring.

Advanced Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

HRMS would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₁₇H₁₈O.

Calculated Exact Mass: 238.1358 g/mol

Expected HRMS Result: An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a protonated molecule [M+H]⁺ at m/z 239.1431. The high accuracy of the measurement would confirm the elemental composition as C₁₇H₁₉O⁺.

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation would likely be initiated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and McLafferty rearrangement if sterically possible.

Plausible Fragmentation Pathways:

α-Cleavage: The most characteristic fragmentation for ketones is cleavage of the bond alpha to the carbonyl group.

Loss of the benzyl (B1604629) group (C₇H₇•) from the molecular ion would lead to the formation of the 3,4-dimethylpropiolyl cation at m/z 147.0810 (C₁₀H₁₁O⁺).

Cleavage on the other side of the carbonyl would result in the formation of the 3,4-dimethylbenzoyl cation at m/z 133.0653 (C₉H₉O⁺). This would be a very prominent peak.

Formation of Tropylium (B1234903) Ion: The benzyl fragment itself can rearrange to the stable tropylium ion at m/z 91.0548 (C₇H₇⁺).

Further Fragmentation of the Dimethylbenzoyl Cation: The ion at m/z 133 could lose carbon monoxide (CO) to form a dimethylphenyl cation at m/z 105.0704 (C₈H₉⁺).

Predicted Key Fragments in MS/MS Spectrum:

Predicted m/zProposed Fragment Ion FormulaProposed Fragment Ion Structure
238.1358[C₁₇H₁₈O]⁺•Molecular Ion
133.0653[C₉H₉O]⁺3,4-Dimethylbenzoyl cation
105.0704[C₈H₉]⁺Dimethylphenyl cation
91.0548[C₇H₇]⁺Tropylium ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy, conversely, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes.

For this compound, the key functional groups expected to exhibit characteristic vibrational bands would be the carbonyl group (C=O) of the propiophenone (B1677668) backbone, the aromatic C-H and C=C bonds of the phenyl and dimethylphenyl rings, and the aliphatic C-H bonds of the ethyl and methyl groups.

A detailed analysis would typically involve the assignment of specific absorption peaks in the IR spectrum and scattering bands in the Raman spectrum to these functional groups. For instance, the C=O stretching vibration is typically a strong, sharp band in the IR spectrum, expected in the region of 1680-1700 cm⁻¹. The precise frequency would be influenced by the electronic effects of the aromatic rings. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region.

Without experimental data, a hypothetical data table for the principal vibrational modes would be structured as follows:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Aromatic C-H Stretch> 3000Medium to WeakMedium to Strong
Aliphatic C-H Stretch< 3000MediumMedium
Carbonyl (C=O) Stretch1680 - 1700StrongWeak
Aromatic C=C Stretch1450 - 1600Medium to StrongMedium to Strong
C-H Bending1350 - 1480MediumMedium

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The regions of a molecule that absorb light are known as chromophores.

In this compound, the primary chromophore is the conjugated system formed by the phenyl ring, the carbonyl group, and the dimethylphenyl ring. This extended π-system is expected to give rise to characteristic absorption bands in the UV region. The likely electronic transitions would be π → π* and n → π* transitions. The π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital, are generally less intense and occur at longer wavelengths.

The substitution pattern on the aromatic rings (the two methyl groups) would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted propiophenone, due to the electron-donating nature of the methyl groups which extends the conjugation.

A representative data table for the electronic transitions, if data were available, would appear as:

Absorption Maximum (λmax) Molar Absorptivity (ε) Solvent Assigned Transition
~250 nmHighEthanol (B145695)π → π
~320 nmLowEthanoln → π

Single-Crystal X-ray Diffraction Analysis of this compound

Determination of Molecular Geometry and Bond Parameters

A successful crystallographic analysis of this compound would yield a complete set of atomic coordinates. From these, precise bond lengths and bond angles for all the atoms in the molecule could be calculated. For example, the C=O bond length of the ketone, the C-C bond lengths within the aromatic rings, and the C-C-C bond angles of the propiophenone chain would be determined with high accuracy. The planarity of the aromatic rings and the torsion angles between the rings and the carbonyl group would also be elucidated, providing a detailed picture of the molecule's conformation in the solid state.

A table summarizing key bond parameters would typically be presented as follows:

Bond Bond Length (Å) Angle Angle (°)
C=O-C-C(O)-C-
C-C (aromatic)-C-C-C (aromatic)-
C-C (aliphatic)-C-C-H-

Analysis of Crystal Packing and Intermolecular Interactions

A summary of intermolecular interactions would be tabulated in a format similar to this:

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°)
C-H···OC-H···O=C--
C-H···πC-H···Cg (ring centroid)--
π-π stackingCg···Cg--

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational investigations published in the scientific literature for the compound this compound.

The level of detailed analysis requested—including quantum chemical calculations, conformational analysis, and reaction mechanism modeling—requires dedicated research studies that focus specifically on this molecule. Such studies appear to be unavailable in the public domain.

Computational chemistry research is often directed towards molecules with significant known applications, novel structural features, or relevance to broader chemical theories. It appears that this compound has not been a subject of this type of in-depth academic investigation.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable research findings and data tables as per the provided outline.

Theoretical and Computational Investigations of 3 ,4 Dimethyl 3 Phenylpropiophenone

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

No specific studies detailing the Frontier Molecular Orbital (FMO) analysis of 3',4'-dimethyl-3-phenylpropiophenone were found. Such an analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A theoretical study would generate data for parameters such as:

HOMO Energy: Related to the electron-donating ability of the molecule.

LUMO Energy: Related to the electron-accepting ability of the molecule.

Energy Gap (ΔE): Correlates with the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Without dedicated computational studies, a data table for these properties for this compound cannot be constructed.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

There is no available research detailing molecular dynamics (MD) simulations performed on this compound. MD simulations are computational methods used to study the physical movements of atoms and molecules over time.

For this compound, MD simulations could provide valuable insights into:

Solvent Effects: How the conformation and behavior of the molecule change in different solvents. This is crucial for understanding its solubility and reactivity in various chemical environments.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound or its interactions with other molecules. This information is fundamental to understanding its physical properties in the condensed phase, such as its crystal packing or behavior in solution.

In the absence of such studies, a detailed discussion of the dynamic behavior and intermolecular forces specific to this compound is not possible.

Applications of 3 ,4 Dimethyl 3 Phenylpropiophenone in Advanced Organic Synthesis and Materials Science

3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE as a Building Block in Complex Molecule Synthesis

The reactivity of the carbonyl group and the presence of two aromatic rings in this compound provide multiple avenues for synthetic transformations. This makes it an attractive starting material for the construction of more elaborate molecules with potential applications in medicinal chemistry and natural product synthesis. A common synthetic route to access propiophenone (B1677668) derivatives is through the Friedel–Crafts acylation of an aromatic substrate with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgpearson.comwikipedia.org

Precursor for Advanced Pharmaceutical Intermediates (excluding clinical data)

Propiophenone derivatives are integral intermediates in the synthesis of a wide array of pharmaceutical compounds. ontosight.aimanavchem.com The structural motif of this compound can be found in various biologically active molecules, and its derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and psychotropic effects. ontosight.ai For instance, the propiophenone backbone is a key feature in drugs like bupropion, an aminoketone class antidepressant, and is also a precursor for the synthesis of ketoamphetamines such as cathinone (B1664624) and methcathinone. manavchem.com

The synthesis of pharmaceutical intermediates from propiophenone derivatives often involves modifications at the carbonyl group, the alpha-carbon, or the aromatic rings. These modifications can be tailored to achieve desired pharmacological activities. For example, a series of propiophenone derivatives have been synthesized and evaluated for their in vivo antihyperglycemic activities. nih.gov

Pharmaceutical ClassExample Drug/PrecursorSynthetic Utility of Propiophenone Moiety
AntidepressantsBupropionCore structural component
Appetite SuppressantsPhenmetrazineKey synthetic intermediate wikipedia.org
AnalgesicsPropoxyphenStarting material for synthesis wikipedia.org
AntidiabeticsExperimental CompoundsScaffold for derivatization nih.gov

Role in Natural Product Synthesis

The diarylpropanone core of this compound is a structural feature present in some natural products. The total synthesis of such complex molecules often relies on the strategic use of versatile building blocks. nih.gov While direct applications of this compound in this context are not extensively documented, analogous structures play a crucial role. The construction of heterocyclic compounds, for instance, can be achieved from activated cyclopropane (B1198618) derivatives, which can be conceptually related to the three-carbon backbone of propiophenone. semanticscholar.org

The synthesis of complex natural products is a challenging field that often requires innovative synthetic strategies. osti.gov The use of Friedel-Crafts reactions, a key method for synthesizing propiophenones, has been instrumental in the total synthesis of various natural products. nih.gov This underscores the potential of compounds like this compound to serve as valuable intermediates in the assembly of intricate natural product architectures.

Derivatization of this compound for Functional Materials

The aromatic and ketone functionalities of this compound make it an interesting candidate for the development of novel functional materials. Through targeted derivatization, this compound can be incorporated into polymers, used in the construction of supramolecular assemblies, and conceptually designed for optoelectronic applications.

Integration into Polymer Backbones

Aromatic ketone polymers, such as polyaryletherketones (PAEKs) and polyetheretherketones (PEEK), are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. americhem.comnumberanalytics.com These properties make them suitable for demanding applications where they can even replace metals. americhem.com The integration of ketone-containing monomers into polymer chains is a key strategy for developing materials with tailored properties. numberanalytics.com

A methacrylate (B99206) monomer with a reactive ketone side-chain has been synthesized and polymerized to create scaffolds for further chemical modification. nih.gov This demonstrates the feasibility of incorporating ketone functionalities into polymer structures to introduce specific properties or to serve as handles for post-polymerization modifications. Aliphatic polyketones are also relatively easy to synthesize from inexpensive monomers. wikipedia.org

Polymer TypeKey PropertiesPotential Role of Ketone Moiety
Polyaryletherketones (PAEKs)High thermal stability, mechanical strength, chemical resistance americhem.comIntegral part of the rigid polymer backbone americhem.com
Methacrylate PolymersTunable properties, functionalizableReactive side-chain for conjugation nih.gov
Aliphatic PolyketonesGood mechanical properties, solvent resistance wikipedia.orgPolar group contributing to inter-chain attraction wikipedia.org

Supramolecular Assembly Applications

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The aromatic rings of this compound can participate in π-stacking interactions, which are a driving force in the self-assembly of aromatic-carbohydrate amphiphiles into well-defined supramolecular structures. researchgate.net

The solid-state supramolecular interactions of diketopyrrolopyrrole (DPP) derivatives, which are also aromatic compounds, are of great interest for their applications in organic electronics. rsc.org Subtle changes in the molecular structure can lead to significantly different packing arrangements and, consequently, different material properties. rsc.org Similarly, the functionalization of this compound could be used to direct its assembly into ordered supramolecular architectures with specific functions.

Conceptual Design of Optoelectronic Components

Aromatic ketones are known to be effective triplet sensitizers in photochemical reactions due to their fast rates of intersystem crossing. nih.gov This property is relevant to the design of materials for optoelectronic applications. The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. acs.org

Functionalized aromatic ketones have been investigated as photoinitiating systems for polymerizations induced by near-visible and visible light. researchgate.netuniv-amu.fr The design of such systems often involves modifying the aromatic ketone structure to enhance its light-absorbing properties and its efficiency in initiating polymerization. researchgate.net Conceptually, derivatives of this compound could be designed to possess specific photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Following a comprehensive search for scientific literature concerning "this compound," it has been determined that there is a notable absence of specific research data regarding its applications in the areas outlined in your request.

Specifically, no detailed research findings, data tables, or scholarly articles could be located that focus on the "Catalytic and Chiral Auxiliary Applications of Derivatives" of this compound, or on "Green Chemistry Approaches Utilizing this compound."

The available scientific literature discusses related propiophenone derivatives and other compounds within broader contexts of organic synthesis and materials science. However, this information does not directly address the specific compound and applications you have requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on compounds outside the explicit scope of your instructions. We are committed to providing accurate and fact-based content, and in this instance, the required specific data for "this compound" is not available in the public research domain.

Emerging Research Frontiers and Future Perspectives for 3 ,4 Dimethyl 3 Phenylpropiophenone

Exploration of Novel and Unprecedented Reaction Pathways

The propiophenone (B1677668) framework is a versatile scaffold for a variety of chemical transformations. Future research into 3',4'-dimethyl-3-phenylpropiophenone could unveil unique reactivity patterns stemming from its specific substitution. Drawing parallels from related ketones, several exciting avenues can be envisioned.

One promising area is the exploration of catalytic C-H functionalization reactions at the α-position of the carbonyl group. For instance, metal-free protocols for the α-benzoxylation of ketones have been developed using terminal aryl alkenes as an arylcarboxy surrogate. researchgate.net Applying such methodologies to this compound could lead to the synthesis of complex esters, which are valuable intermediates in organic synthesis.

Furthermore, the reaction of propiophenone derivatives with compounds like 2-aminothiophenols, catalyzed by Brønsted acids, has been shown to produce complex benzothiazines. researchgate.net Investigating analogous condensation reactions with this compound could yield novel heterocyclic structures with potential biological activities.

Another innovative reaction pathway recently developed involves the transformation of aromatic ketones into aromatic esters through a one-pot sequential Claisen and retro-Claisen process. waseda.jp This method overcomes the challenge of cleaving the strong carbon-carbon bonds in aromatic ketones, broadening their utility in cross-coupling reactions. waseda.jp Applying this strategy to this compound could significantly enhance its value as a synthetic building block.

Potential Reaction PathwayReagents/CatalystsPotential Product ClassReference
α-BenzoxylationTerminal Aryl Alkenes, TBAI, TBHPComplex Esters researchgate.net
Condensation2-Aminothiophenols, Brønsted AcidBenzothiazine Derivatives researchgate.net
Deacylative TransformationClaisen/retro-Claisen SequenceAromatic Esters waseda.jp

Development of Highly Efficient and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a compound like this compound, future research will likely focus on creating synthesis routes that are both efficient and environmentally benign.

Traditional syntheses of propiophenones, such as the Friedel-Crafts reaction, often rely on stoichiometric amounts of Lewis acids and chlorinated solvents. wikipedia.orgchemicalbook.com Modern, more sustainable approaches for aromatic ketone synthesis are being actively developed. One such method involves the visible-light-induced aerobic C-H oxidation of aryl alkanes in water, using cerium chloride as a photosensitizer. chemistryviews.org This approach uses air as the oxidant and water as the solvent, making it highly environmentally friendly. chemistryviews.org

Another sustainable strategy is the deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis. nih.gov This method avoids the need for pre-activated carbonyl intermediates and offers excellent functional group compatibility. nih.govnih.gov Similarly, direct oxidation of benzylic alcohols using gaseous nitrogen dioxide offers a waste-free process, as the gaseous byproducts can be converted to nitric acid. nih.gov

Vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures is another established industrial method for producing propiophenone, and optimizing such processes for substituted derivatives could offer a scalable and efficient route. google.com

Sustainable Synthesis StrategyKey FeaturesStarting MaterialsReference
Visible-Light Aerobic OxidationGreen (water solvent, air oxidant), Mild ConditionsSubstituted Aryl Alkanes chemistryviews.org
Photoredox Deoxygenative CouplingHigh Atom Economy, Broad ScopeAromatic Carboxylic Acids, Alkenes nih.govnih.gov
Gas-Phase OxidationWaste-Free, SolventlessBenzylic Alcohols, Nitrogen Dioxide nih.gov
Vapor-Phase Cross-DecarboxylationScalable, Industrial PotentialAromatic & Aliphatic Carboxylic Acids google.com

Integration into Advanced Materials for Next-Generation Technologies

Aromatic ketones, particularly propiophenone derivatives, are well-known for their photochemical properties and have found significant applications as photoinitiators in polymerization processes. sigmaaldrich.com Upon absorption of UV light, these molecules can generate reactive radical species that initiate the cross-linking of monomers and oligomers to form polymers. nih.gov

This compound, with its chromophoric aromatic ketone core, is a prime candidate for investigation as a novel photoinitiator. Its specific substitution pattern could influence its absorption spectrum, initiation efficiency, and compatibility with different polymer systems. Research in this area would involve synthesizing the compound and evaluating its performance in the photopolymerization of various resins, such as those used in 3D printing and advanced coatings. google.comresearchgate.netnih.gov

The development of polymeric photoinitiators, where the photoactive moiety is covalently attached to a polymer backbone, is an area of growing interest to prevent migration and leaching of the initiator from the cured material. google.com this compound could be functionalized and incorporated as a pendant group on a polymer chain, leading to the creation of advanced, non-migrating photoinitiators for applications in medical devices and food packaging. nih.gov

Application AreaRole of Propiophenone DerivativePotential Advantage of this compoundReference
3D Printing (DLP-AM)Photoinitiator for resin curingTunable absorption and reactivity researchgate.netnih.gov
UV-Curable CoatingsInitiator for rapid cross-linkingImproved curing speed and depth google.com
Biomedical HydrogelsNon-migrating polymeric photoinitiatorEnhanced biocompatibility nih.gov

Interdisciplinary Research with Computational and Theoretical Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. numberanalytics.com For this compound, an interdisciplinary approach combining synthetic chemistry with theoretical calculations could accelerate discovery.

Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its spectroscopic properties (like UV-Vis and NMR spectra), and analyze its molecular orbitals (HOMO-LUMO). numberanalytics.comacs.org Such calculations can provide insights into the molecule's photochemical reactivity and help in designing more efficient photoinitiators. semanticscholar.org

Theoretical studies can also elucidate potential reaction mechanisms. For instance, computational modeling can be used to explore the energy barriers of different synthetic pathways, helping to optimize reaction conditions for higher yields and selectivity. acs.org By calculating properties like bond dissociation energies and radical stability, researchers can predict the most likely pathways for photochemical reactions, such as the α-cleavage that is critical for Type I photoinitiators.

Computational MethodApplication to this compoundPotential InsightsReference
Density Functional Theory (DFT)Geometry optimization, electronic structurePrediction of reactivity, spectroscopic properties numberanalytics.comacs.org
Time-Dependent DFT (TD-DFT)Calculation of excited statesUnderstanding photochemical behavior, absorption spectra semanticscholar.org
Reaction Pathway ModelingElucidation of transition statesOptimization of synthetic routes, mechanistic understanding acs.org

Conceptual Framework for Further Chemical Compound Research

The exploration of this compound can serve as a model for a broader conceptual framework for investigating new chemical compounds. This framework would be built on a synergistic cycle of synthesis, characterization, application, and theoretical modeling.

Synthesis and Scaffolding: The initial focus would be on developing efficient and sustainable synthetic routes to the target molecule and a library of related derivatives. This creates a platform for systematically studying structure-property relationships.

Reactivity Profiling: The synthesized compounds would undergo systematic screening to explore their reactivity in known and novel chemical transformations. This includes photochemistry, catalysis, and multicomponent reactions, aiming to discover unprecedented reaction pathways.

Property-Driven Application: Based on the structural and photochemical properties, potential applications are identified and tested. For a propiophenone derivative, this would naturally lead to investigations in photopolymerization and materials science. For other scaffolds, applications could range from pharmaceuticals to organic electronics.

Computational Feedback Loop: Throughout the process, computational chemistry is used to rationalize experimental findings and predict the properties of yet-to-be-synthesized derivatives. This in-silico screening saves resources and directs synthetic efforts towards the most promising candidates.

This integrated approach ensures that the research is not only fundamentally interesting but also directed towards practical outcomes, accelerating the transition from molecular discovery to technological innovation. The study of this compound, guided by this framework, has the potential to contribute significantly to the fields of organic synthesis, materials science, and photochemistry.

Q & A

Q. What are the recommended methodologies for synthesizing 3',4'-dimethyl-3-phenylpropiophenone, and how can purity be ensured?

Synthesis typically involves Friedel-Crafts acylation or modified Claisen-Schmidt condensation. A common approach includes reacting substituted acetophenones with arylpropane derivatives under acidic or basic catalysis. For purity, column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are effective . Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at 3' and 4', aromatic protons) .
  • FT-IR : Confirms ketone (C=O stretch ~1680–1700 cm⁻¹) and methyl/methylene groups .
  • HRMS : Validates molecular formula (C₁₇H₁₈O) and isotopic patterns . Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to potential eye/skin irritation .
  • Avoid inhalation; store in airtight containers away from oxidizers.
  • Waste disposal: Segregate organic solvents and ketone derivatives for professional hazardous waste treatment .

Q. How should researchers design a preliminary stability study for this compound?

  • Conditions : Test under varying pH, temperature (25–60°C), and light exposure.
  • Analytical Tools : HPLC for degradation product analysis; TGA/DSC for thermal stability .
  • Control : Compare with structurally similar propiophenones (e.g., 4'-methoxy derivatives) to identify stability trends .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in synthesizing 3',4'-dimethyl derivatives?

Steric hindrance from methyl groups can direct electrophilic substitution. Computational studies (DFT) reveal transition-state energies favoring para/meta positions. For improved regiocontrol, use directing groups (e.g., –OMe) temporarily, then demethylate .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Triangulation : Cross-validate with alternative techniques (e.g., COSY for coupling patterns, NOESY for spatial proximity) .
  • Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments.
  • Collaborative Analysis : Compare with published spectra of analogous compounds (e.g., 3',4'-dimethoxypropiophenone) .

Q. What computational strategies optimize reaction pathways for large-scale synthesis?

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
  • QSPR Models : Predict yield based on substituent electronic parameters (Hammett constants) .
  • Machine Learning : Train models on existing propiophenone synthesis datasets to identify optimal catalysts .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Dose-Response Studies : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Structural Analogs : Compare with 3',4'-dihydroxypropiophenone derivatives to isolate pharmacophore contributions .

Q. What advanced techniques validate the compound’s role in catalytic applications (e.g., as a ligand precursor)?

  • X-ray Crystallography : Resolve coordination geometry with transition metals (e.g., Pd, Cu).
  • EPR Spectroscopy : Detect radical intermediates in catalytic cycles.
  • In Situ IR : Monitor real-time ligand-metal binding during reactions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents.
  • Catalyst Recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) for reuse .
  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories.
  • Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to mitigate publication bias .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE
Reactant of Route 2
Reactant of Route 2
3',4'-DIMETHYL-3-PHENYLPROPIOPHENONE

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